![molecular formula C16H24BrNO3S B2947903 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide CAS No. 667892-70-8](/img/structure/B2947903.png)
5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide
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Description
5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C16H24BrNO3S . The average mass of this compound is 390.336 Da and the monoisotopic mass is 389.066010 Da .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group. The sulfonamide group is further substituted with a cyclohexyl group, an ethoxy group, and an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide such as melting point, boiling point, and density are not available in the sources I found .Mechanism of Action
Target of Action
The compound contains a benzenesulfonamide group, which is often found in drugs that inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. Without specific studies, it’s hard to confirm this as the primary target .
Mode of Action
If the compound does indeed target carbonic anhydrase, it would likely bind to the active site of the enzyme, preventing it from catalyzing the reaction of carbon dioxide and water to bicarbonate and protons. This could lead to a decrease in fluid production in certain parts of the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on several factors, including its size, polarity, and the presence of functional groups. The compound’s sulfonamide group could potentially undergo Phase II metabolism, leading to its conjugation and excretion. Without specific studies, these are just educated guesses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it does inhibit carbonic anhydrase, potential effects could include a decrease in intraocular pressure (potentially useful in treating glaucoma) or alterations in kidney function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, a highly acidic environment could potentially protonate the compound’s nitrogen atoms, affecting its ability to bind to its target .
properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO3S/c1-3-18(14-8-6-5-7-9-14)22(19,20)16-12-13(17)10-11-15(16)21-4-2/h10-12,14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRFJOWPQHCEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide |
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